REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.Cl[CH:8]([CH2:12][CH3:13])[C:9](Cl)=[O:10].[Cl-:14].[Al+3].[Cl-].[Cl-].Cl>C(Cl)(Cl)(Cl)Cl>[Cl:14][CH2:13][CH2:12][CH2:8][C:9]([C:4]1[S:3][C:2]([Cl:1])=[CH:6][CH:5]=1)=[O:10] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
ClC=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)CC
|
Name
|
|
Quantity
|
0.6 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portionwise 70.5 g
|
Type
|
ADDITION
|
Details
|
carefully poured into 500 ml
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried over (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil under vacuum
|
Type
|
DISTILLATION
|
Details
|
The oil was distilled
|
Type
|
CUSTOM
|
Details
|
to give 82 g
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCCCC(=O)C=1SC(=CC1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |